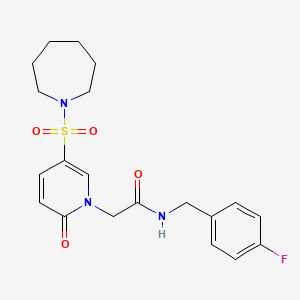
2-(5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups, including a sulfonyl group, a pyridinone group, an azepane ring, and a fluorobenzyl group . These functional groups suggest that this compound could have a variety of chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound, as indicated by its name, is quite complex. It contains an azepane ring, which is a seven-membered ring containing nitrogen. It also contains a pyridinone group, which is a six-membered ring containing nitrogen and oxygen, and a fluorobenzyl group, which is a benzene ring with a fluorine atom and a methyl group attached .Chemical Reactions Analysis
The reactivity of this compound would be determined by its functional groups. The sulfonyl group could potentially undergo substitution reactions, while the pyridinone group could participate in condensation reactions. The azepane ring could potentially undergo ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonyl and pyridinone groups could make the compound polar and potentially soluble in water. The fluorobenzyl group could contribute to the compound’s lipophilicity .Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Evaluation
Anticonvulsant Activities
Earlier studies on alpha-acetamido-N-benzylacetamide derivatives, which share structural similarities with the compound , have shown promising results in anticonvulsant activities. These compounds were tested in mice for their efficacy in the maximal electroshock-induced seizure (MES) test, indicating potential applications in developing novel anticonvulsant medications. Specifically, derivatives containing heteroaromatic groups appended at the C(alpha) site displayed significant activity, with some analogues offering protection against MES-induced seizures in mice comparable to phenytoin, a well-known anticonvulsant (Kohn et al., 1993).
Anticancer and Antimicrobial Potential
Anticancer and Antimicrobial Activity
Research into sulfonamide derivatives containing 5-fluorouracil and nitrogen mustard has explored the synthesis of compounds designed to achieve potent antitumor agents with low toxicity. These studies suggest the potential of sulfonamide-based compounds, similar in structural complexity to the subject compound, in developing effective antitumor drugs. The acute toxicity and antitumor activity of these compounds were investigated in mice, showing promising results with specific compounds exhibiting high antitumor activity and low toxicity, indicating their therapeutic potential (Huang et al., 2001).
Antiallergic Agents
Novel Antiallergic Compounds
In the quest for new antiallergic agents, a series of N-(pyridin-4-yl)-(indol-3-yl)alkylamides were synthesized, with certain compounds demonstrating significant antiallergic potency. These findings underline the relevance of exploring novel compounds, like the one , for their potential applications in treating allergic reactions. The selected compounds were notably more potent than established antiallergic medications in specific assays, showcasing their potential as novel antiallergic therapies (Menciu et al., 1999).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN3O4S/c21-17-7-5-16(6-8-17)13-22-19(25)15-23-14-18(9-10-20(23)26)29(27,28)24-11-3-1-2-4-12-24/h5-10,14H,1-4,11-13,15H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTYDBNSTUZVQFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-bromo-N-[(3-acetamidophenyl)methyl]-5-fluoropyridine-4-carboxamide](/img/structure/B2656411.png)
![1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2656412.png)
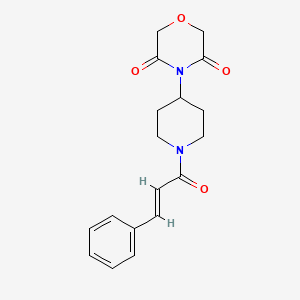
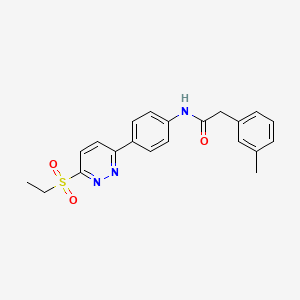
![N-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2656417.png)
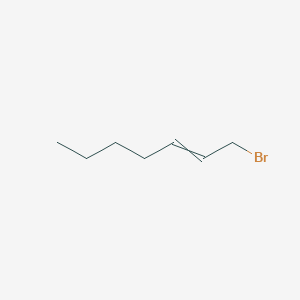
![2-{(1S)-1-[(tert-Butoxycarbonyl)amino]ethyl}-1,3-oxazole-4-carboxylic acid](/img/structure/B2656420.png)
![2-({5-[(4-bromophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/no-structure.png)
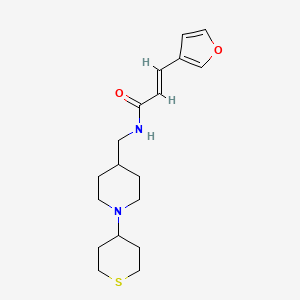
![4-(2-Methyl-1,3-oxazol-4-yl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B2656424.png)
![N-[[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2656425.png)
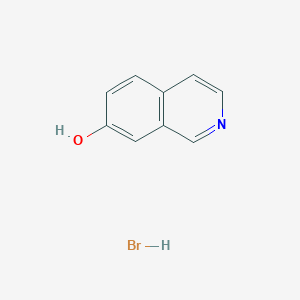
![3-Spiro[3.3]heptan-3-ylbenzoic acid](/img/structure/B2656431.png)
![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)quinoxaline-6-carboxamide](/img/structure/B2656433.png)